5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable pyrimidine derivative in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with proteins involved in the NF-kB inflammatory pathway, leading to the inhibition of inflammation.
Pathways Involved: It inhibits the endoplasmic reticulum (ER) stress response and apoptosis pathways, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties, used as a CDK2 inhibitor for cancer treatment.
Triazolo[1,5-c]pyrimidine: Known for its anti-inflammatory and neuroprotective effects, similar to the compound .
Uniqueness
5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one stands out due to its specific interaction with the NF-kB pathway and its potential for treating neurodegenerative diseases. Its unique structure allows for selective targeting of molecular pathways involved in inflammation and neuroprotection .
Properties
CAS No. |
1707373-09-8 |
---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN3O/c13-8-3-1-2-7(4-8)9-5-14-11-10(9)12(17)16-6-15-11/h1-4,6,9H,5H2,(H2,14,15,16,17) |
InChI Key |
VOXRRQFFEWNVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)N=CNC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.